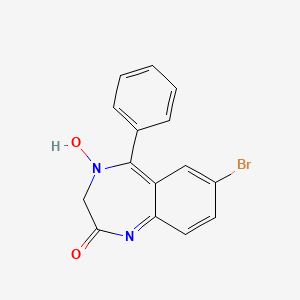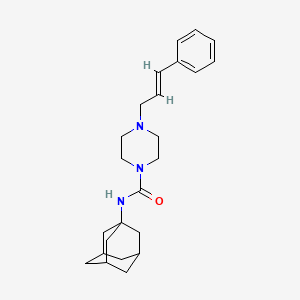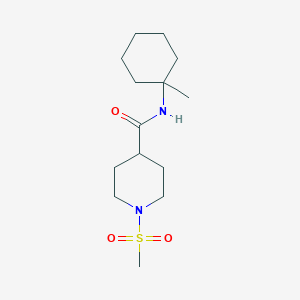
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, also known as BPO, is a compound that belongs to the benzodiazepine family. It is a potent and selective allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. BPO has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide acts as a positive allosteric modulator of the GABA receptor, which means it enhances the activity of the receptor without directly activating it. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the binding of GABA to its own site on the receptor. This leads to an increase in the frequency and duration of chloride ion channel opening, which results in an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been demonstrated to reduce anxiety and induce sedation in animal models. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been found to enhance the consolidation of memory, particularly in the hippocampus, a brain region involved in learning and memory. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its high potency and selectivity for the GABA receptor. This allows for precise modulation of the receptor without affecting other neurotransmitter systems. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has a long half-life, which makes it useful for studying the long-term effects of GABA receptor modulation.
One limitation of using 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide in lab experiments is its potential for off-target effects. While 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is highly selective for the GABA receptor, it may also interact with other proteins in the brain, leading to unintended effects. Additionally, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide may have different effects in different species, which can complicate the interpretation of results.
Future Directions
There are several future directions in the study of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide and its applications in scientific research. One area of interest is the development of more selective and potent allosteric modulators of the GABA receptor, which may have fewer off-target effects. Another direction is the investigation of the effects of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide on different brain regions and cell types, which may provide insights into the mechanisms of GABA receptor modulation. Finally, the potential therapeutic applications of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, particularly in the treatment of anxiety and epilepsy, warrant further investigation.
Synthesis Methods
The synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves the reaction of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with hydrogen peroxide in the presence of a catalyst. The reaction yields 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide as a white crystalline solid with a melting point of 225-230°C.
Scientific Research Applications
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has been widely used in scientific research as a tool to study the GABA receptor and its role in the central nervous system. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has also been used to investigate the effects of GABA receptor modulation on various physiological and behavioral processes, such as anxiety, sleep, and memory.
properties
IUPAC Name |
7-bromo-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKPLPMFWKFKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-3H-1,4-benzodiazepin-2-ol 4-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)



![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)